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Abstract

GDC-0032 (Taselisib) is a potent and selective inhibitor of the class | phosphoinositide 3-
kinases (PI3Ks), with particular activity against the p110a, p110d, and p110y isoforms, while
sparing p110p.[1] Developed by Genentech, Taselisib showed initial promise in preclinical
studies, especially in cancers harboring activating mutations in the PIK3CA gene, which
encodes the p110a catalytic subunit of PI3K.[2][3] This technical guide provides a
comprehensive overview of the discovery, mechanism of action, key preclinical and clinical
data, and the ultimate discontinuation of the development of GDC-0032. Detailed experimental
methodologies for key assays are provided to enable researchers to understand and potentially
replicate similar studies.

Introduction: The PI3K Pathway and the Rationale
for Targeting PI3Ka

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a
multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.
Dysregulation of this pathway is a frequent event in human cancers, often driven by activating
mutations in PIK3CA or loss of the tumor suppressor PTEN. These genetic alterations lead to
constitutive activation of the pathway, promoting tumorigenesis and resistance to therapy.
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GDC-0032 was designed to selectively target the p110a isoform of PI3K, the catalytic subunit
most frequently mutated in cancer. The rationale was that a mutant-selective inhibitor would
offer a wider therapeutic window by minimizing off-target effects associated with the inhibition
of other PI3K isoforms, particularly p110f3, which is implicated in insulin signaling.

Discovery and Medicinal Chemistry

The discovery of GDC-0032 originated from a high-throughput screening campaign that
identified a thienobenzopyran hit. Subsequent medicinal chemistry efforts focused on
optimizing potency, selectivity, and pharmacokinetic properties, leading to the identification of
the imidazobenzoxazepine scaffold of Taselisib.

While the precise, step-by-step synthesis of GDC-0032 is proprietary and not publicly disclosed
in full detail, the general synthetic strategy for similar complex heterocyclic compounds often
involves a multi-step sequence. This typically includes the construction of the core heterocyclic
system followed by the introduction of key side chains through cross-coupling reactions.

Chemical Structure of GDC-0032 (Taselisib)

o Systematic Name: 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2 4-triazol-5-yl)-5,6-
dihydrobenzo[flimidazo[1,2-d][4][5]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide[6]

e Molecular Formula: C24H28NsO2

¢ Molecular Weight: 460.53 g/mol

Mechanism of Action

GDC-0032 is an ATP-competitive inhibitor of PI3K, binding to the kinase domain of the p110
catalytic subunit. It exhibits high potency against the p110a, p1109, and p110y isoforms, with
significantly lower activity against the p110f isoform.[1] This isoform selectivity profile was
intended to minimize the metabolic side effects, such as hyperglycemia, which are often
associated with pan-PI3K inhibitors that also block p110f.

Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKS)
or G protein-coupled receptors (GPCRSs), which recruit and activate PI3K at the cell membrane.
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Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the
second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates
downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then
phosphorylates a wide range of substrates, leading to the activation of mMTOR and other
pathways that promote cell survival and proliferation. GDC-0032 blocks the production of PIP3,
thereby inhibiting the entire downstream signaling cascade.
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Figure 1: The PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of GDC-0032.
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Preclinical Data
In Vitro Potency and Selectivity

GDC-0032 demonstrated potent inhibition of PI3K isoforms a, 8, and y, with significantly
weaker activity against the 3 isoform. This selectivity was a key design feature of the molecule.

PI3K Isoform Ki (nM)[7]
PI3Ka 0.29
PI3KP 9.1

PI3Kd 0.12
PI3Ky 0.97

Table 1: In vitro inhibitory constants (Ki) of GDC-0032 against Class | PI3K isoforms.

Cellular Activity

Preclinical data showed that GDC-0032 had increased activity against cancer cell lines with
PIK3CA mutations and those with HER2 amplification.[1] For example, in MCF7-neo/HER2
cells, GDC-0032 inhibited proliferation with an IC50 of 2.5 nM.[1]

In Vivo Efficacy

In vivo studies using xenograft models demonstrated the anti-tumor activity of GDC-0032. In a
KPL-4 human breast cancer xenograft model, which harbors a PIK3CA mutation, oral
administration of GDC-0032 resulted in dose-dependent tumor growth inhibition.

Treatment Group Tumor Growth Inhibition (%)
GDC-0032 (combination therapy) 91
GDC-0032 (enhanced efficacy) 102

Table 2: In vivo tumor growth inhibition by GDC-0032 in a xenograft model.[1]

Clinical Development and Discontinuation
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GDC-0032 advanced into clinical trials for various solid tumors, with a particular focus on
PIK3CA-mutant breast cancer.

Phase | and Il Trials

Early-phase clinical trials demonstrated that GDC-0032 had a manageable safety profile and
showed signs of clinical activity, particularly in patients with PIK3CA-mutant tumors.

Phase Ill Trials and Discontinuation

The Phase Ill SANDPIPER study evaluated the efficacy and safety of GDC-0032 in
combination with fulvestrant in patients with estrogen receptor-positive, HER2-negative,
PIK3CA-mutant locally advanced or metastatic breast cancer. While the trial met its primary
endpoint of a statistically significant improvement in progression-free survival (PFS) for the
GDC-0032 arm compared to placebo, the magnitude of benefit was modest. Furthermore, the
combination therapy was associated with significant toxicities, including diarrhea and
hyperglycemia.

Similarly, the LORELEI study, which investigated GDC-0032 in the neoadjuvant setting, also
showed a modest benefit.

Ultimately, in June 2018, Roche announced the discontinuation of the development of
Taselisib.[8] The decision was based on the assessment that the modest clinical benefit did
not outweigh the observed toxicities, leading to an unfavorable risk-benefit profile.

Clinical Trial Phase Indication Key Findings

ER+/HER2-, PIK3CA-  Modest improvement
SANDPIPER 1] mutant advanced in PFS, significant

breast cancer toxicity.

ER+/HER2- early
LORELEI 1 breast cancer

(neoadjuvant)

Modest clinical

benefit.

Table 3: Summary of key clinical trials for GDC-0032.

Detailed Experimental Protocols
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PI3K Enzyme Activity Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)

This protocol describes a common method for measuring PI3K activity and the inhibitory effect
of compounds like GDC-0032.
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Figure 2: Workflow for a PI3K HTRF Assay.
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Materials:

Recombinant human PI3Ka (p110a/p85a)
o GDC-0032 (or other test inhibitor)

e PI(4,5)P2 (PIP2) substrate

o ATP

e Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgClz, 1 mM DTT, 0.05%
CHAPS)

o HTRF Detection Reagents (e.g., from Cisbio)

[¢]

Biotinylated PIP3 tracer

[¢]

GST-tagged GRP1-PH domain

[e]

Europium cryptate-labeled anti-GST antibody

o

Streptavidin-XL665

o 384-well low-volume white plates
o HTRF-compatible plate reader
Procedure:

o Compound Preparation: Prepare serial dilutions of GDC-0032 in DMSO, and then dilute
further in assay buffer.

e Enzyme Reaction:
o In a 384-well plate, add 2 pL of diluted GDC-0032 or vehicle (DMSO).

o Add 4 uL of PISKa enzyme diluted in assay buffer.
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o Initiate the reaction by adding 4 pL of a substrate mix containing PIP2 and ATP in assay
buffer.

o Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

o Detection:

o Stop the reaction by adding 5 pL of the HTRF detection mix containing the biotinylated
PIP3 tracer, GST-tagged GRP1-PH domain, Europium-labeled anti-GST antibody, and
Streptavidin-XL665.

o Incubate at room temperature for 60 minutes to allow for the development of the FRET
signal.

o Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at
665 nm and 620 nm after excitation at 320 nm.

o Data Analysis:
o Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

o Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-
parameter logistic equation to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3K
inhibitor in a subcutaneous xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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